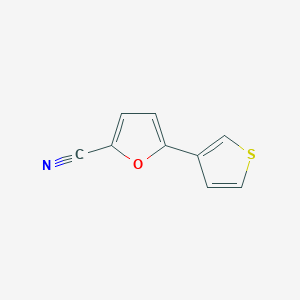![molecular formula C24H25N5O2 B15118641 5-{4-[6-(Pyridin-4-yl)-1,8-naphthyridin-2-yl]piperidine-1-carbonyl}piperidin-2-one](/img/structure/B15118641.png)
5-{4-[6-(Pyridin-4-yl)-1,8-naphthyridin-2-yl]piperidine-1-carbonyl}piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{4-[6-(Pyridin-4-yl)-1,8-naphthyridin-2-yl]piperidine-1-carbonyl}piperidin-2-one is a complex organic compound that features a unique structure combining pyridine, naphthyridine, and piperidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[6-(Pyridin-4-yl)-1,8-naphthyridin-2-yl]piperidine-1-carbonyl}piperidin-2-one typically involves multi-step organic reactionsCommon reagents used in these steps include palladium catalysts for cross-coupling reactions, and specific solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to enhance yield and purity. This often includes scaling up the reactions, using continuous flow reactors, and employing advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
5-{4-[6-(Pyridin-4-yl)-1,8-naphthyridin-2-yl]piperidine-1-carbonyl}piperidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine and naphthyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-{4-[6-(Pyridin-4-yl)-1,8-naphthyridin-2-yl]piperidine-1-carbonyl}piperidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{4-[6-(Pyridin-4-yl)-1,8-naphthyridin-2-yl]piperidine-1-carbonyl}piperidin-2-one involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. For instance, it could target protein kinases involved in cell proliferation and survival, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also feature a piperidine core and are known for their kinase inhibitory activity.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share structural similarities and are investigated for their biological activities.
Uniqueness
5-{4-[6-(Pyridin-4-yl)-1,8-naphthyridin-2-yl]piperidine-1-carbonyl}piperidin-2-one is unique due to its specific combination of pyridine, naphthyridine, and piperidine moieties, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research and drug development.
Properties
Molecular Formula |
C24H25N5O2 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
5-[4-(6-pyridin-4-yl-1,8-naphthyridin-2-yl)piperidine-1-carbonyl]piperidin-2-one |
InChI |
InChI=1S/C24H25N5O2/c30-22-4-2-19(14-26-22)24(31)29-11-7-17(8-12-29)21-3-1-18-13-20(15-27-23(18)28-21)16-5-9-25-10-6-16/h1,3,5-6,9-10,13,15,17,19H,2,4,7-8,11-12,14H2,(H,26,30) |
InChI Key |
HTOVPLBLBGFMSH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NCC1C(=O)N2CCC(CC2)C3=NC4=NC=C(C=C4C=C3)C5=CC=NC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(6-Chloro-1,8-naphthyridin-2-yl)piperidin-1-yl]-2-(4-methoxyphenyl)ethan-1-one](/img/structure/B15118561.png)
![4-[(4-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)methyl]benzonitrile](/img/structure/B15118568.png)
![3-cyclopropyl-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B15118578.png)
![3-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)benzonitrile](/img/structure/B15118586.png)
![8-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B15118602.png)
![3-({1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]pyrrolidin-3-yl}methoxy)-6-phenylpyridazine](/img/structure/B15118606.png)
![1-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]-4-phenylpiperidine-4-carbonitrile](/img/structure/B15118615.png)
![1-{2-Methylimidazo[1,2-b]pyridazin-6-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine](/img/structure/B15118623.png)
![2-(5-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-3-(trifluoromethyl)pyridine](/img/structure/B15118628.png)
![2-{4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl}-N-(propan-2-yl)propanamide](/img/structure/B15118635.png)
![1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-3-phenoxypropan-2-ol](/img/structure/B15118638.png)

![tert-butyl N-{1-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]piperidin-4-yl}carbamate](/img/structure/B15118656.png)
![2-{[4-Hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(4-methylphenyl)ethanone](/img/structure/B15118672.png)
